3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
Overview
Description
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an aniline group, and an aminobutyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an alkyne and an azide. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.
Attachment of the Aminobutyl Side Chain: The aminobutyl side chain is introduced through a nucleophilic substitution reaction, where an appropriate aminobutyl halide reacts with the triazole intermediate.
Introduction of the Aniline Group: The aniline group is attached via a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of aniline reacts with the triazole intermediate in the presence of a palladium catalyst.
Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole or other reduced forms.
Substitution: The aniline and aminobutyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties.
Scientific Research Applications
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)benzene
- 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)pyridine
- 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)phenol
Uniqueness
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
3-[1-(4-aminobutyl)triazol-4-yl]aniline;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5.3ClH/c13-6-1-2-7-17-9-12(15-16-17)10-4-3-5-11(14)8-10;;;/h3-5,8-9H,1-2,6-7,13-14H2;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBHXENOQFJSDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN(N=N2)CCCCN.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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